![molecular formula C16H20O4 B1348927 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 51757-47-2](/img/structure/B1348927.png)
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ADM-2,2-DMD) is a cyclic diketone molecule that has recently been the subject of considerable scientific research. It is a versatile compound with a variety of applications, ranging from its use as an organic synthesis reagent to its potential therapeutic use in medicine.
Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
The high reactivity of unsaturated adamantane derivatives like this compound offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
These compounds can be used in the production of monomers, which are the building blocks of polymers .
Creation of Thermally Stable Fuels and Oils
The compound’s unique structure and properties make it suitable for the creation of thermally stable and high-energy fuels and oils .
Development of Bioactive Compounds
The compound can be used in the development of bioactive compounds, which have effects on living organisms and can be used in medicine and other fields .
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry, where it can be used to create new drugs .
Production of Diamond-like Bulky Polymers (Diamondoids)
The compound can be used in the production of higher diamond-like bulky polymers such as diamondoids .
Quantum-Chemical Calculations
The compound can be used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Metathesis of Olefins
The compound shows increased activity in the metathesis of olefins when immobilized on a surface .
Mechanism of Action
Target of Action
It is known that unsaturated adamantane derivatives, such as this compound, are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that the high proton affinity (pa) and hydride affinity (ha) of 2-adamantylidene and its heavier analogues suggest their ambiphilic nature . The high PA and HA can be attributed to the stabilization of the protonated adduct and the hydride adduct by the Cieplak-type and Felkin–Anh-type hyperconjugations, respectively .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
It is known that unsaturated adamantane derivatives have a high reactivity, which offers extensive opportunities for their utilization in various applications .
properties
IUPAC Name |
5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYYOHROEIZBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352430 | |
Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
51757-47-2 | |
Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Potentially, yes. The adamantyl group in 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione could serve as a pendant group, similar to the ones described in the paper []. The dioxane dione moiety offers potential sites for further functionalization and could be utilized to connect the adamantyl group to a polymeric backbone.
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